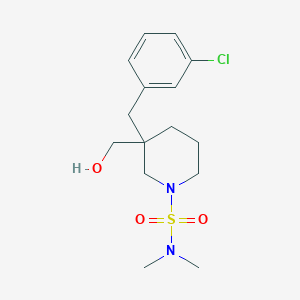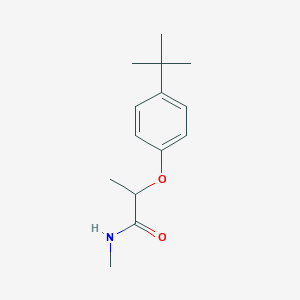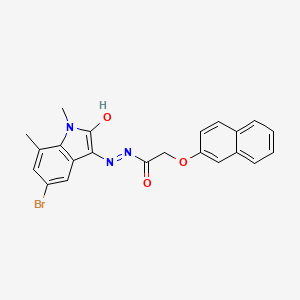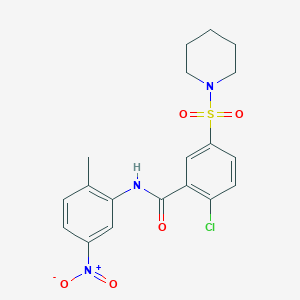![molecular formula C22H25FN2O2 B6123235 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide is a chemical compound that has been widely studied for its potential application in scientific research. This compound belongs to a class of molecules known as piperidinecarboxamides and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide involves inhibition of the protein kinase CK1δ. This kinase plays a critical role in regulating the activity of a number of proteins that are involved in circadian rhythms. By inhibiting CK1δ, this compound is able to alter the activity of these proteins, leading to changes in circadian rhythms.
Biochemical and Physiological Effects:
In addition to its effects on circadian rhythms, this compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide in lab experiments is its specificity for CK1δ. This allows researchers to study the effects of inhibiting this specific kinase without affecting other pathways. However, one limitation of this compound is its relatively low yield and purity, which can make it difficult to work with in large quantities.
未来方向
There are a number of future directions for research on 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide. One area of interest is the potential use of this compound as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms underlying its anticancer effects. Additionally, there is interest in exploring the potential use of this compound as a treatment for inflammatory diseases. Further studies are needed to determine its safety and efficacy in animal models of these diseases. Finally, there is interest in exploring the potential use of this compound as a tool for studying the molecular mechanisms underlying circadian rhythms. Further studies are needed to identify the specific proteins and pathways affected by inhibition of CK1δ and to determine the long-term effects of altering circadian rhythms.
合成方法
The synthesis of 1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide is a complex process that involves several steps. The first step involves the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride. This intermediate is then reacted with N-(4-(2-fluorophenoxy)phenyl)piperidine-4-amine to form the final product. The yield of this reaction is typically around 50%, and the purity can be improved through recrystallization.
科学研究应用
1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide has been studied extensively for its potential application in scientific research. This compound has been found to be a potent inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms. Inhibition of CK1δ has been shown to have a range of interesting effects on circadian rhythms, including lengthening the period of the circadian clock. This makes this compound a valuable tool for studying the molecular mechanisms underlying circadian rhythms.
属性
IUPAC Name |
1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-20-6-1-2-7-21(20)27-19-10-8-17(9-11-19)24-22(26)16-12-14-25(15-13-16)18-4-3-5-18/h1-2,6-11,16,18H,3-5,12-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOAKZSRZKMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)

![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)

![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)

![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)

![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)